

Application Note: Spectroscopic Characterization of 1,3-Diphenylguanidine by NMR and IR Spectroscopy

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Compound of Interest

Compound Name: *Diphenylguanidine*

Cat. No.: *B1679371*

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Introduction

1,3-Diphenylguanidine (DPG) is a versatile organic compound widely used as a primary or secondary accelerator in the vulcanization of rubber. It also finds applications in the synthesis of various organic compounds and as a complexing agent. Accurate characterization of DPG is crucial for quality control, reaction monitoring, and understanding its chemical behavior. This application note provides detailed protocols and data for the characterization of **1,3-Diphenylguanidine** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful analytical techniques for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **1,3-Diphenylguanidine**.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.45	Multiplet	4H	Aromatic C-H (meta-protons)
~7.11 - 7.31	Multiplet	6H	Aromatic C-H (ortho- and para-protons)
~8.92	Singlet	1H	N-H (amine)
Broad Singlet	Singlet	2H	N-H (imine tautomer)

Note: The N-H proton signals can be broad and their chemical shifts may vary depending on the solvent and concentration. In some cases, they may exchange with deuterated solvents and not be observed.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~155 - 165	C=N (guanidinium carbon)
~140 - 145	Aromatic C (ipso-carbon attached to N)
~128 - 130	Aromatic C-H (ortho- and meta-carbons)
~120 - 125	Aromatic C-H (para-carbon)

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3500	Medium, Sharp	N-H stretching (free amine)
~3300 - 3400	Broad	N-H stretching (hydrogen-bonded)
~3080	Medium	Aromatic C-H stretching
~1630 - 1660	Strong	C=N stretching
~1590 - 1610	Strong	Aromatic C=C stretching
~1480 - 1520	Strong	Aromatic C=C stretching
~1280, ~1180	Medium	C-N stretching
~700 - 800	Strong	Aromatic C-H bending (out-of-plane)

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,3-**Diphenylguanidine** for structural confirmation.

Materials:

- 1,3-**Diphenylguanidine** sample
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the 1,3-**Diphenylguanidine** sample into a clean, dry vial.
[\[1\]](#)[\[2\]](#)
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
[\[3\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
 - Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the filling height is around 4-5 cm.[\[4\]](#)
 - If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette during transfer.[\[4\]](#)
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[\[1\]](#)
 - For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.[\[1\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of 1,3-**Diphenylguanidine** to identify its functional groups.

Method 1: KBr Pellet Method

Materials:

- 1,3-**Diphenylguanidine** sample
- Dry potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press

Instrumentation:

- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Grind 1-2 mg of the 1,3-**Diphenylguanidine** sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
[\[1\]](#)
 - Transfer the powder to a pellet press.
 - Apply pressure to form a thin, transparent pellet.[\[1\]](#)

- Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .[\[1\]](#)

Method 2: Thin Solid Film Method

Materials:

- 1,3-**Diphenylguanidine** sample
- Volatile solvent (e.g., methylene chloride or acetone)[\[5\]](#)
- Salt plates (e.g., NaCl or KBr)

Instrumentation:

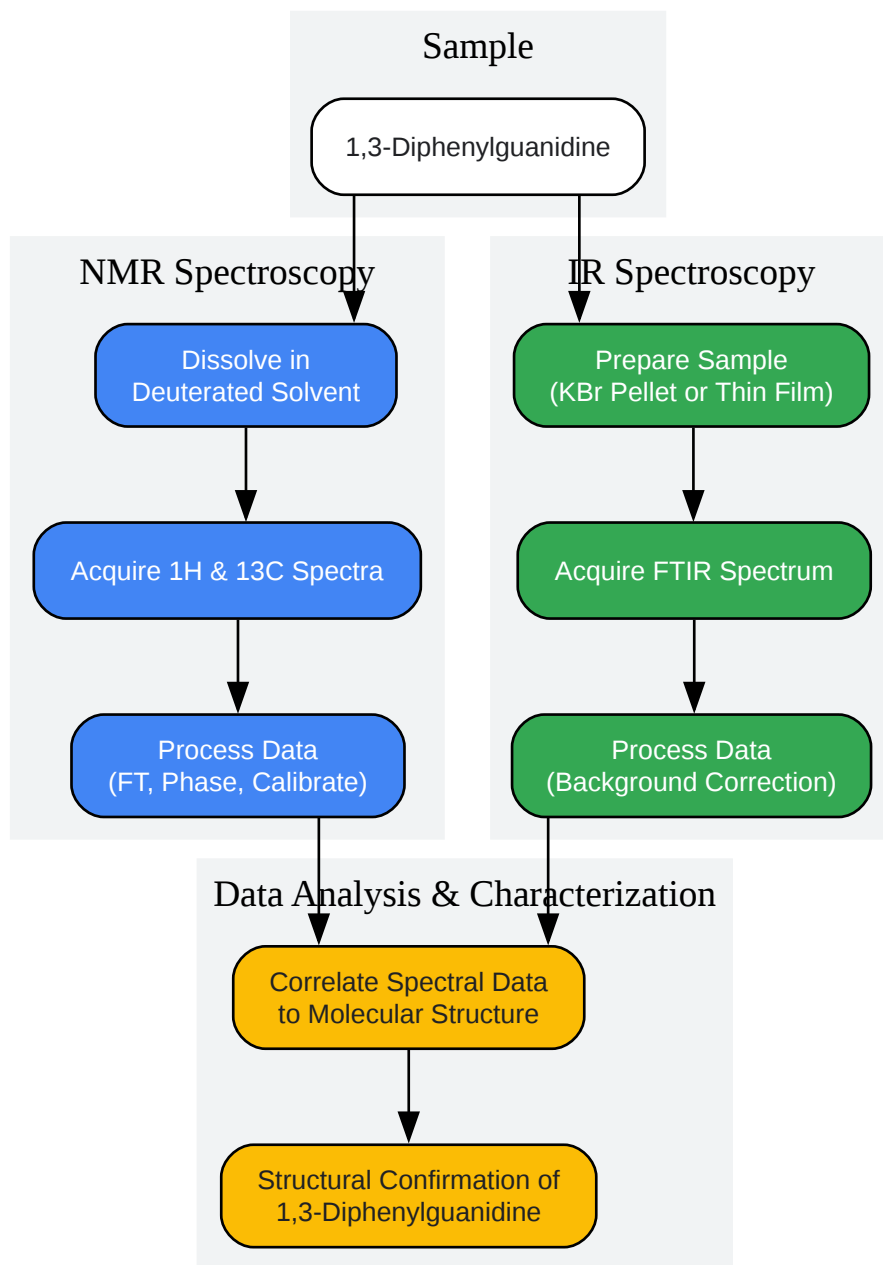
- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Dissolve a small amount of the 1,3-**Diphenylguanidine** sample in a few drops of a volatile solvent.[\[5\]](#)
 - Place a drop of the solution onto the surface of a salt plate.[\[5\]](#)
 - Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[\[5\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a clean, empty salt plate.

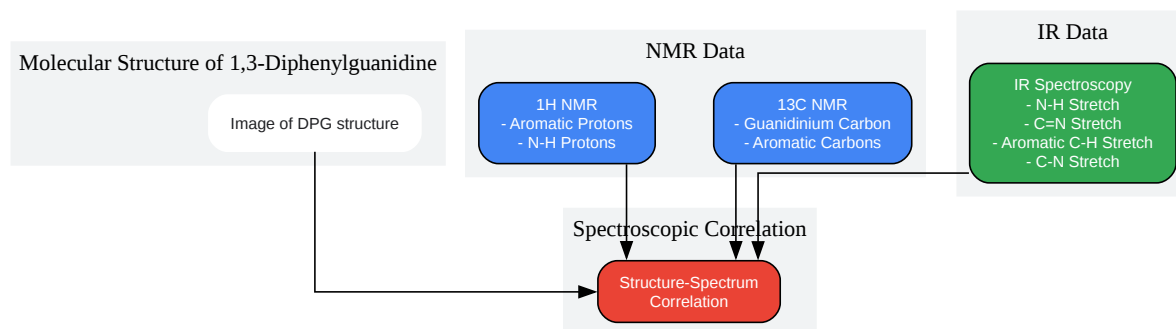
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .

Visualizations



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Caption: Experimental workflow for the spectroscopic characterization of 1,3-Diphenylguanidine.



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Caption: Logical relationship between the molecular structure of DPG and its spectroscopic data.

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